

Synthesis Protocol for NPB-22: A Detailed Application Note for Researchers

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This document provides a comprehensive guide for the synthesis of NPB-22 (Quinolin-8-yl 1-pentyl-1H-indazole-3-carboxylate), a synthetic cannabinoid. The protocols outlined below are intended for qualified researchers and scientists in the fields of chemistry, pharmacology, and drug development. All procedures should be conducted in a well-equipped laboratory setting, adhering to all applicable safety regulations.

Overview of NPB-22

NPB-22 is a potent synthetic cannabinoid that acts as an agonist at the cannabinoid receptors CB1 and CB2.[1] Its indazole core structure is a common feature in many synthetic cannabinoids. Understanding its synthesis is crucial for researchers investigating its pharmacological properties, developing analytical standards, and exploring its potential therapeutic or toxicological effects.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and biological activity of NPB-22.



Parameter	Value	Reference
Synthesis Starting Material	Methyl 1H-indazole-3- carboxylate	[1]
Intermediate 1	Methyl 1-pentyl-1H-indazole-3- carboxylate	[1]
Intermediate 2	1-Pentyl-1H-indazole-3- carboxylic acid	[1]
Final Product	NPB-22 (Quinolin-8-yl 1- pentyl-1H-indazole-3- carboxylate)	[1]
CB1 Receptor Affinity (EC50)	1.3 nM	[1]
CB2 Receptor Affinity (EC50)	2.4 nM	[1]

Experimental Protocols

The synthesis of NPB-22 is a multi-step process that begins with the N-alkylation of methyl 1H-indazole-3-carboxylate, followed by hydrolysis of the methyl ester, chlorination of the resulting carboxylic acid, and finally, esterification with 8-quinolinol.[1]

Materials and Reagents

- Methyl 1H-indazole-3-carboxylate
- 1-Bromopentane
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Water (H₂O)



- Methanol (MeOH)
- Hydrochloric acid (HCl)
- Thionyl chloride (SOCl₂)
- 8-Quinolinol
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Hexane
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Step 1: Synthesis of Methyl 1-pentyl-1H-indazole-3-carboxylate

- To a solution of methyl 1H-indazole-3-carboxylate (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to 60°C and stir for 12 hours.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).



- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield methyl 1-pentyl-1H-indazole-3-carboxylate.

Step 2: Synthesis of 1-Pentyl-1H-indazole-3-carboxylic acid

- Dissolve methyl 1-pentyl-1H-indazole-3-carboxylate (1.0 eq) in a mixture of THF, MeOH, and H₂O (3:1:1).
- Add lithium hydroxide (3.0 eq) to the solution.
- Stir the reaction mixture at room temperature for 24 hours.
- After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
- Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.
- Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain 1-pentyl-1H-indazole-3-carboxylic acid.

Step 3: Synthesis of NPB-22 (Quinolin-8-yl 1-pentyl-1H-indazole-3-carboxylate)

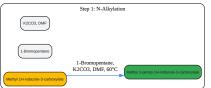
- Suspend 1-pentyl-1H-indazole-3-carboxylic acid (1.0 eq) in thionyl chloride (10 eq).
- Reflux the mixture for 3 hours.
- Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
- Dissolve the crude acid chloride in dichloromethane (DCM).
- In a separate flask, dissolve 8-quinolinol (1.2 eq) and triethylamine (2.0 eq) in DCM.



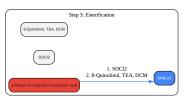
- Add the acid chloride solution dropwise to the 8-quinolinol solution at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield NPB-22.

Visualizations NPB-22 Synthesis Workflow

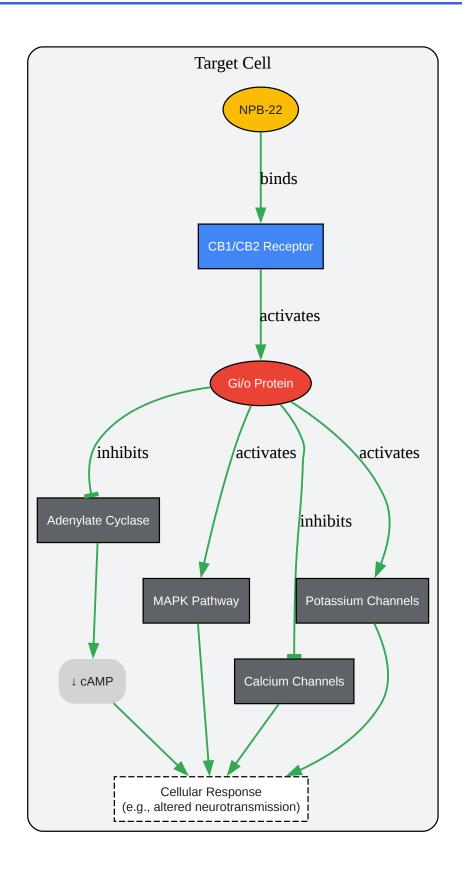












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References

- 1. The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid PMC [pmc.ncbi.nlm.nih.gov]
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